Enantiomer-Selective Potency in Membrane Interaction at Cardiotoxic Concentrations
In a head-to-head comparison of bupivacaine stereoisomers' interaction with biomimetic membranes, (R)-(+)-bupivacaine exhibited the highest potency at a cardiotoxic concentration of 5 μM [1]. The observed potency was S(-)-enantiomer < racemate < R(+)-enantiomer, establishing a direct, stereospecific rank order that correlates with established cardiotoxicity profiles [1].
| Evidence Dimension | Potency of membrane lipid interaction at cardiotoxic concentration |
|---|---|
| Target Compound Data | R(+)-enantiomer showed the greatest interaction (ranked highest potency) |
| Comparator Or Baseline | S(-)-enantiomer and racemic mixture (RS-bupivacaine) |
| Quantified Difference | Potency rank order: S(-) < racemate < R(+) |
| Conditions | Biomimetic membranes containing cardiolipin and cholesterol; assessed at 5 μM |
Why This Matters
This demonstrates that R(+)-bupivacaine is the most active enantiomer in a cardiotoxicity-linked biophysical model, making it the preferred standard for toxicology studies over the less potent S(-) form or the intermediate racemate.
- [1] Tsuchiya H, Mizogami M. R(+)-, Rac-, and S(–)-Bupivacaine Stereostructure-Specifically Interact with Membrane Lipids at Cardiotoxically Relevant Concentrations. Anesth Analg. 2012;114(2):310-312. View Source
